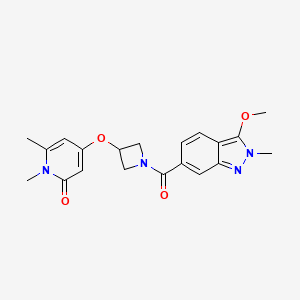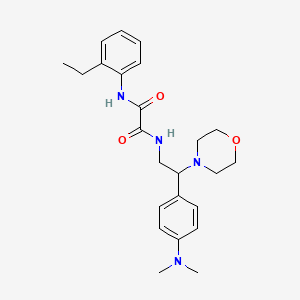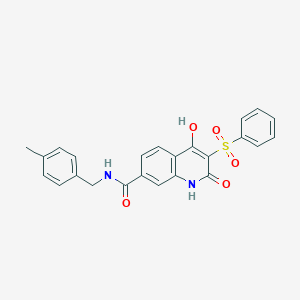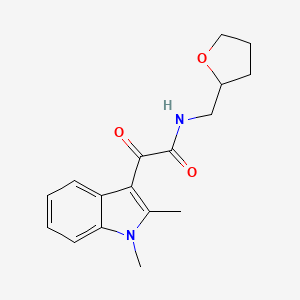
4-((1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H22N4O4 and its molecular weight is 382.42. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Compounds featuring indazole and pyridone derivatives have been investigated for their biological activities. For instance, azo molecules derived from 2-aminothiazole and pyridone derivatives exhibited potential antimicrobial activity against various microorganisms, demonstrating promising antimycobacterial activity (B. Ravi et al., 2020). Similarly, studies on nitrogen-carbon-linked (azolylphenyl)oxazolidinones with expanded activity against fastidious gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis have shown the potential for compounds with azolyl and oxazolidinone structures to address challenging bacterial infections (M. Genin et al., 2000).
DNA Interaction and Biological Activity
Research into the interaction of synthetic compounds with DNA is a critical area, especially for compounds that could potentially be developed into therapeutic agents. For instance, certain synthesized azo dyes have been evaluated for their cleavage efficiency against supercoiled pBR322 DNA, indicating their potential for biological applications (B. Ravi et al., 2020). This aspect of research is crucial for understanding how compounds can be tailored for specific biological interactions and therapeutic effects.
Heterocyclic Chemistry and Drug Design
Heterocyclic compounds, like the one you're interested in, play a pivotal role in drug design due to their diverse pharmacological properties. Studies on the synthesis of novel heterocyclic systems, such as oxazolidinones and pyrimidin-ones, contribute to the development of new therapeutic agents with improved efficacy and safety profiles. For example, the creation of selective estrogen receptor degraders (SERDs) and antagonists for ER+ breast cancer treatment utilizes tricyclic indazoles, showcasing the importance of heterocyclic chemistry in advancing cancer therapeutics (James S. Scott et al., 2020).
Molecular Docking Studies
Molecular docking studies offer insights into the binding interactions between compounds and target receptors, crucial for drug design and development. Compounds synthesized from pyridone derivatives have been studied for their binding energy against target receptors like E. coli 24 kDa domain and Cyp51, revealing significant conjugations within their structures and potential for specific biological activities (B. Ravi et al., 2020).
Eigenschaften
IUPAC Name |
4-[1-(3-methoxy-2-methylindazole-6-carbonyl)azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-12-7-14(9-18(25)22(12)2)28-15-10-24(11-15)19(26)13-5-6-16-17(8-13)21-23(3)20(16)27-4/h5-9,15H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNNNFUKBGOACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=CC4=NN(C(=C4C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2457063.png)

![N-(2-fluorophenyl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2457065.png)
![4-(4-Bromo-phenyl)-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2457070.png)
![5-Methyl-7-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2457073.png)

![N-[2-[4-[Acetyl(methyl)amino]anilino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2457078.png)


![3-{4-[(Phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2457081.png)


